molecular formula C10H12ClIN2O2 B1345272 (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 855784-39-3

(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B1345272
M. Wt: 354.57 g/mol
InChI Key: QXFGNLGUJYXDFX-UHFFFAOYSA-N
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Patent
US08247557B2

Procedure details

(2-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester a (4.20 g, 11.8 mmol), phenyl boronic acid (1.90 g, 15.6 mmol), potassium carbonate (2.42 g, 17.5 mmol) and tetrakistriphenylphosphine palladium(0) (0.68 g, 0.59 mmol) were weighed into a 20 ml microwave vial. The vial was evacuated, then purged with nitrogen gas 3 times. 16.7 ml dry DMF was added, then 3.3 ml of water, which had been degassed by bubbling nitrogen through it overnight. The vial was then capped and microwaved at 130° C. for 40 minutes. The resulting solution was poured into 250 ml water and extracted with EtOAc (3×50 ml). The combined organics were dried with MgSO4, filtered and concentrated. The resulting oil was adsorbed onto silica gel and purified by flash chromatography (150 g SiO2, 0% to 40% EtOAc in hexanes) to give 2-chloro-3-amino-4-phenyl pyridine b (0.84 g, 4.1 mmol, 35%) and the Boc-protected 2-chloro-3-amino-4-phenyl pyridine c (1.74 g, 5.7 mmol, 48%) as yellow and white solids, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
0.68 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:9]([Cl:15])=[N:10][CH:11]=[CH:12][C:13]=1I)(C)(C)C.[C:17]1(B(O)O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>>[Cl:15][C:9]1[C:8]([NH2:7])=[C:13]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:12]=[CH:11][N:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C(=NC=CC1I)Cl)=O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
2.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
tetrakistriphenylphosphine palladium(0)
Quantity
0.68 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen gas 3 times
ADDITION
Type
ADDITION
Details
16.7 ml dry DMF was added
CUSTOM
Type
CUSTOM
Details
3.3 ml of water, which had been degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through it overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The vial was then capped
CUSTOM
Type
CUSTOM
Details
microwaved at 130° C. for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
The resulting solution was poured into 250 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (150 g SiO2, 0% to 40% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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